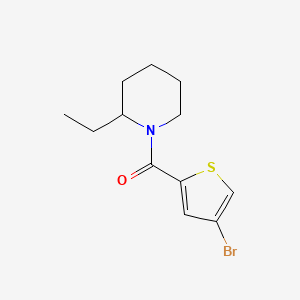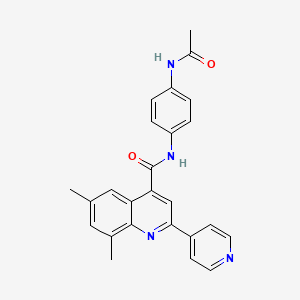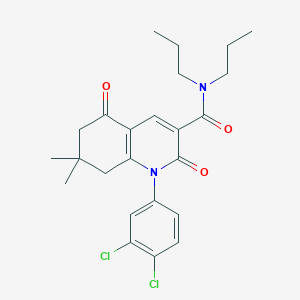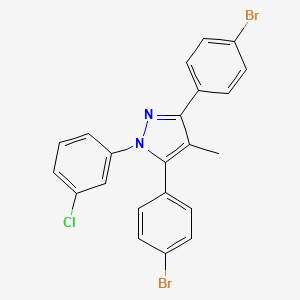
(4-BROMO-2-THIENYL)(2-ETHYLPIPERIDINO)METHANONE
Overview
Description
(4-BROMO-2-THIENYL)(2-ETHYLPIPERIDINO)METHANONE is a complex organic compound that features a brominated thiophene ring and an ethyl-substituted piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-BROMO-2-THIENYL)(2-ETHYLPIPERIDINO)METHANONE typically involves the coupling of a brominated thiophene derivative with an ethyl-substituted piperidine. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents under mild conditions . This reaction is favored for its functional group tolerance and environmental benignity.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: (4-BROMO-2-THIENYL)(2-ETHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(4-BROMO-2-THIENYL)(2-ETHYLPIPERIDINO)METHANONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-BROMO-2-THIENYL)(2-ETHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The ethyl-substituted piperidine moiety may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects .
Comparison with Similar Compounds
(4-BROMO-2-THIENYL)METHANONE: Lacks the piperidine moiety, resulting in different chemical and biological properties.
(2-ETHYLPIPERIDINO)METHANONE: Lacks the brominated thiophene ring, leading to reduced reactivity and different applications.
Uniqueness: (4-BROMO-2-THIENYL)(2-ETHYLPIPERIDINO)METHANONE is unique due to the combination of the brominated thiophene ring and the ethyl-substituted piperidine moiety.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-(2-ethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNOS/c1-2-10-5-3-4-6-14(10)12(15)11-7-9(13)8-16-11/h7-8,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAHOFXVEVTLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chloro-6-fluorophenyl)-N~1~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4536985.png)
![N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B4536988.png)
![N-(4-bromo-2-chlorophenyl)-N'-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]urea](/img/structure/B4536993.png)
![2-{4-[(cyclopropylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4537018.png)
![2-methoxyethyl 2-[(3,3-dimethylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4537020.png)

![3-{[4-(3,4-dimethoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B4537024.png)

![8-[(4-bromo-5-propyl-2-thienyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4537036.png)

![1-(2,5-dichloro-3-thienyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone](/img/structure/B4537046.png)
![N-{3-[(4-acetylphenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4537051.png)

![2-(4-{[(3-hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4537077.png)
